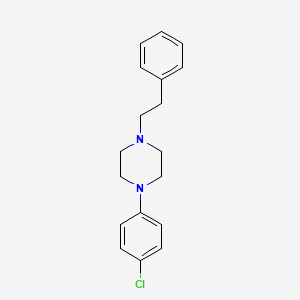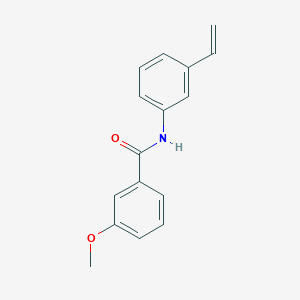
N,N-diethyl-1-(1H-indol-3-yl)-2(1H)-isoquinolinesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DIDS is a member of the sulfonamide family and is a potent inhibitor of chloride channels. It was first synthesized in the 1970s and has since been used in a wide range of scientific research studies due to its unique properties. DIDS is known to be a potent inhibitor of both anion and cation channels, which makes it a valuable tool for studying the mechanisms of ion transport in cells.
Mecanismo De Acción
DIDS is a potent inhibitor of chloride channels and has been shown to block both anion and cation channels. It is believed that DIDS binds to the channel protein and blocks the movement of ions through the channel. This inhibition of ion transport can have a wide range of effects on cellular processes, depending on the specific channel being targeted.
Biochemical and Physiological Effects:
DIDS has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit insulin secretion in pancreatic beta cells, which suggests that it may play a role in the regulation of glucose homeostasis. DIDS has also been shown to inhibit the activity of the Na+/H+ exchanger, which is involved in the regulation of intracellular pH. Additionally, DIDS has been shown to inhibit the activity of the cystic fibrosis transmembrane conductance regulator (CFTR), which is involved in the regulation of chloride transport in epithelial cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DIDS in lab experiments is its potency as a chloride channel inhibitor. It has been shown to be effective at relatively low concentrations, which makes it a valuable tool for studying the mechanisms of ion transport in cells. However, one limitation of using DIDS is its non-specificity. It has been shown to inhibit a wide range of ion channels, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are a number of future directions for research involving DIDS. One area of interest is the role of chloride channels in the regulation of insulin secretion. DIDS has been shown to inhibit insulin secretion in pancreatic beta cells, but the specific channels involved in this process are not well understood. Another area of interest is the role of chloride channels in neuronal signaling. DIDS has been shown to inhibit the activity of chloride channels in neurons, but the specific channels involved in this process are not well understood. Finally, there is interest in developing more specific inhibitors of chloride channels that can be used in a wider range of experiments.
Métodos De Síntesis
The synthesis of DIDS is a multi-step process that involves the reaction of indole-3-acetic acid with ethyl chloroformate to form the corresponding acid chloride. This intermediate is then reacted with isoquinoline in the presence of a base to form the desired product. The final step involves the reaction of the sulfonamide group with the product to yield DIDS.
Aplicaciones Científicas De Investigación
DIDS has been used extensively in scientific research due to its unique properties. It has been shown to be a potent inhibitor of chloride channels, which makes it a valuable tool for studying the mechanisms of ion transport in cells. DIDS has also been used in studies investigating the role of chloride channels in various physiological processes, such as insulin secretion and neuronal signaling.
Propiedades
IUPAC Name |
N,N-diethyl-1-(1H-indol-3-yl)-1H-isoquinoline-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-3-23(4-2)27(25,26)24-14-13-16-9-5-6-10-17(16)21(24)19-15-22-20-12-8-7-11-18(19)20/h5-15,21-22H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPMQONKPIMRIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)N1C=CC2=CC=CC=C2C1C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5223933.png)
![3-[3-(dimethylamino)propyl]-2-(4-nitrophenyl)-1,3-thiazolidin-4-one hydrochloride](/img/structure/B5223948.png)
![N-(2,4-difluorophenyl)-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-4-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5223960.png)
![N-{[(2-chlorophenyl)amino]carbonothioyl}tricyclo[4.3.1.1~3,8~]undecane-3-carboxamide](/img/structure/B5223963.png)

![2,3,5,6-tetrafluoro-4-methoxy-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B5223969.png)
![4-{[2-(4-methoxyphenoxy)propanoyl]amino}benzoic acid](/img/structure/B5223977.png)
![2-({N-[(4-methoxyphenyl)sulfonyl]-N-phenylglycyl}amino)benzoic acid](/img/structure/B5223983.png)

![3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B5224011.png)
![(5-chloro-2-nitrophenyl)[2-(1-naphthyloxy)ethyl]amine](/img/structure/B5224012.png)
![4-methyl-1-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]piperidine](/img/structure/B5224013.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-{[(3S)-2-oxo-3-azepanyl]amino}nicotinamide](/img/structure/B5224014.png)